![molecular formula C11H15NO3S2 B2801398 N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-sulfonamide CAS No. 2309782-07-6](/img/structure/B2801398.png)
N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene-based sulfonamides, which includes “N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-sulfonamide”, has been described in various studies . For instance, a p-methoxybenzyl (PMB) protection/deprotection approach has been used for the synthesis of thiophene-2-sulfonamides .Scientific Research Applications
- Research Findings : N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide derivatives were synthesized using nitrosocarbonyl chemistry. These compounds showed promising antiviral activity against flu A H1N1 .
- Mechanism : The compound likely interferes with viral replication, potentially inhibiting hemagglutinin (HA) and neuraminidase (NA) functions .
- Synthetic Approach : The compound’s synthesis involves nitrosocarbonyl intermediates. These fleeting species play a crucial role in the one-pot reaction, leading to carbocyclic nucleoside analogues .
- Applications : Nitrosocarbonyls are versatile in organic chemistry, and their generation and reactivity have been extensively studied .
- Method : An alternative approach relies on the mild oxidation of nitrile oxides, followed by clean thermolysis or photolysis of 1,2,4-oxadiazole-4-oxides .
- Significance : This method provides a valuable pathway to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide derivatives .
- Other Viruses : Apart from flu A H1N1, these derivatives have shown activity against human herpes, varicella viruses, and human papilloma virus (HPV) .
Antiviral Activity
Nitrosocarbonyl Chemistry
Alternative Synthesis
Antiviral Spectrum
Biological Activity Beyond Antivirals
Future Directions
Thiophene-based sulfonamides, including “N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-sulfonamide”, have potential therapeutic applications . Future research could focus on exploring these applications further, as well as investigating the detailed mechanism of action, physical and chemical properties, and safety profile of this compound.
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c13-11(6-2-1-3-7-11)9-12-17(14,15)10-5-4-8-16-10/h2,4-6,8,12-13H,1,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWHVZAXRUPPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide |
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